molecular formula C17H13BrN2O2 B5022127 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone

6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone

Cat. No. B5022127
M. Wt: 357.2 g/mol
InChI Key: FAOMTFPWRPBLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. In addition, it has been shown to have anti-cancer and anti-fibrotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone in lab experiments is that it has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects, which make it a potentially useful compound for the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it produces its anti-inflammatory, anti-cancer, and anti-fibrotic effects. Additionally, future studies could focus on the development of derivatives of this compound with improved therapeutic properties.

Synthesis Methods

The synthesis of 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone has been described in the literature. One method involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride to form this compound. Another method involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride followed by cyclization with urea.

Scientific Research Applications

6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-16-5-3-2-4-13(16)15-10-14(19-17(21)20-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMTFPWRPBLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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